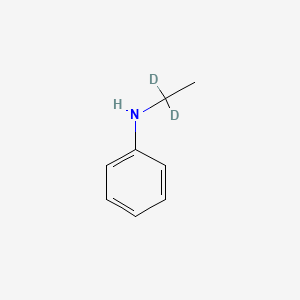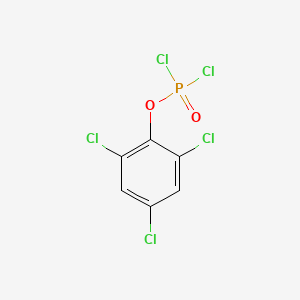
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of carbamic acid and contains a methyl ester group, a trimethylammonio group, and an iodide ion.
準備方法
The synthesis of carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide involves several steps. The primary synthetic route includes the reaction of carbamic acid with methyl alcohol to form the methyl ester. This is followed by the introduction of the trimethylammonio group and the iodide ion. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and supercritical carbon dioxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: It is used in the production of other chemical compounds and materials.
作用機序
The mechanism of action of carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group is known to interact with negatively charged sites on enzymes or cellular membranes, leading to inhibition or modulation of their activity. The iodide ion may also play a role in the compound’s overall effect by participating in ionic interactions.
類似化合物との比較
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide can be compared with other similar compounds, such as:
Xylylcarb: A carbamate pesticide with similar structural features but different applications.
Methyl carbamate: A simpler ester of carbamic acid used in various chemical reactions.
Ethyl carbamate: Another ester of carbamic acid with distinct properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
特性
CAS番号 |
64049-74-7 |
|---|---|
分子式 |
C13H21IN2O2 |
分子量 |
364.22 g/mol |
IUPAC名 |
[2,4-dimethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-9-7-10(2)12(17-13(16)14-3)8-11(9)15(4,5)6;/h7-8H,1-6H3;1H |
InChIキー |
UKYBCGXVHKNSSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)OC(=O)NC)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)





![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)

![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)

![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)

![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
